1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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Overview
Description
Scientific Research Applications
Synthesis and Characterization :
- Experimental and Theoretical Analysis : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, and characterized them using X-ray diffraction and other thermal techniques. This study provides insights into the intermolecular interactions present in these compounds (Shukla et al., 2014).
- Synthesis of Ferrocene-1H-1,2,3-Triazole Hybrids : Haque et al. (2017) synthesized a series of ferrocene-1H-1,2,3-triazole hybrids, characterized them using various techniques, and explored their neuroprotective effects (Haque et al., 2017).
Biological Activities :
- Cytostatic Activity : De las Heras et al. (1979) investigated the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating their potential as alkylating agents with inhibitory effects on the growth of HeLa cells and increased lifespan in tumor-bearing mice (De las Heras et al., 1979).
Chemical Properties and Interactions :
- Analysis of π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) synthesized triazole derivatives with α-ketoester functionality and analyzed their O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
- Long-Range Fluorine-Proton Coupling : Kane et al. (1995) synthesized 1,2,4-triazole derivatives with a fluorophenyl substituent and studied their long-range fluorine-proton coupling, confirming the spatial proximity of these nuclei (Kane et al., 1995).
Pharmacological Studies :
- Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist with potential for intravenous and oral administration, showcasing the versatility of triazole derivatives in drug development (Harrison et al., 2001).
Antimicrobial Activities :
- Antimicrobial and Antifungal Studies : Desabattina et al. (2014) synthesized halogen-substituted 1,2,4-triazole derivatives, including those with fluorophenyl groups, and evaluated their antimicrobial activities (Desabattina et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-9(12)8(11)3-7/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRONVXGXQDPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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